molecular formula C8H10ClN3O B8639325 1-(4-Chloropyridin-2-yl)-3-ethylurea

1-(4-Chloropyridin-2-yl)-3-ethylurea

Cat. No.: B8639325
M. Wt: 199.64 g/mol
InChI Key: LCBTVYPHVRAAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloropyridin-2-yl)-3-ethylurea is a urea derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an ethyl group attached to the urea moiety.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)-3-ethylurea

InChI

InChI=1S/C8H10ClN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13)

InChI Key

LCBTVYPHVRAAAL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=CC(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among urea derivatives include substitutions on the pyridine ring and the urea side chain. These modifications significantly influence physical properties such as melting points and solubility:

Compound Name Substituents Molar Mass (g/mol) Melting Point (°C) Key Structural Features
1-(4-Chloropyridin-2-yl)-3-ethylurea 4-Cl-pyridin-2-yl, ethylurea Not reported Not reported Simple ethylurea side chain
1-(4-Chloropyridin-2-yl)-3-(4-fluorobenzyl)urea (7) 4-Cl-pyridin-2-yl, 4-F-benzylurea 279 (MS) 195–197 Bulky aromatic substituent
1-(2-Chloroethyl)-3-(4-Methylpyridin-3-yl)urea 4-Me-pyridin-3-yl, chloroethyl 213.66 135–137 Chloroethyl group, methylpyridine
  • Substituent Effects: The ethylurea group in the target compound likely reduces steric hindrance compared to bulkier groups like 4-fluorobenzyl in Compound 5. This may enhance solubility but lower melting points relative to aromatic analogs .

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